An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1,3-Diethyltetramethyldisiloxane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1,3-Diethyltetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethyltetramethyldisiloxane is an organosilicon compound belonging to the siloxane family, characterized by a flexible Si-O-Si backbone and ethyl and methyl substituents on the silicon atoms. This structure imparts unique chemical and physical properties, making it and similar compounds valuable in various applications, including as lubricants, hydraulic fluids, and in the synthesis of silicone polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 1,3-diethyltetramethyldisiloxane, offering insights into experimental design and spectral interpretation.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Due to the limited availability of directly published spectral data for 1,3-diethyltetramethyldisiloxane, the following chemical shifts are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy for organosilicon compounds.[1][2] The electronegativity of the oxygen atom and the magnetic environment created by the silicon atoms are key determinants of the observed chemical shifts.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-diethyltetramethyldisiloxane is expected to be relatively simple, exhibiting signals corresponding to the methyl and ethyl groups attached to the silicon atoms. The symmetry of the molecule means that the two ethyl groups are chemically equivalent, as are the four methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1,3-Diethyltetramethyldisiloxane
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Si-CH₃ | ~ 0.05 - 0.15 | Singlet (s) | N/A | 12H |
| Si-CH₂-CH₃ | ~ 0.4 - 0.6 | Quartet (q) | ~ 7-8 | 4H |
| Si-CH₂-CH₃ | ~ 0.8 - 1.0 | Triplet (t) | ~ 7-8 | 6H |
The methyl protons (Si-CH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, a characteristic feature of methyl groups attached to silicon.[2] The methylene protons (Si-CH₂-CH₃) of the ethyl group are expected to be a quartet due to coupling with the adjacent methyl protons. Conversely, the methyl protons of the ethyl group (Si-CH₂-CH₃) will appear as a triplet, resulting from coupling with the methylene protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show two distinct signals corresponding to the two types of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Diethyltetramethyldisiloxane
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Si-CH₃ | ~ 0 - 2 |
| Si-CH₂-CH₃ | ~ 7 - 9 |
| Si-CH₂-CH₃ | ~ 7 - 9 |
The chemical shifts of carbons directly attached to silicon are typically found in the upfield region of the ¹³C NMR spectrum.[3][4] The methyl carbons (Si-CH₃) are expected at a slightly lower chemical shift compared to the methylene (Si-CH₂-CH₃) and methyl (Si-CH₂-CH₃) carbons of the ethyl group.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra for organosilicon compounds like 1,3-diethyltetramethyldisiloxane requires careful sample preparation and parameter selection.
Step-by-Step Methodology
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Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common and effective choice for many organosilicon compounds due to its excellent dissolving power and the convenient chemical shift of its residual proton signal. Other potential solvents include deuterated acetone (acetone-d₆) or deuterated benzene (C₆D₆).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1,3-diethyltetramethyldisiloxane for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently swirl the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
For sensitive samples, particularly if they are volatile or air-sensitive, specialized sample preparation techniques such as using a Schlenk line may be necessary to prepare the sample under an inert atmosphere.[5]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay may be required.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift scale. For CDCl₃, the residual proton peak at 7.26 ppm or the carbon peak at 77.16 ppm can be used as a reference.[6] Tetramethylsilane (TMS) is the primary reference standard (0 ppm) for both ¹H and ¹³C NMR.[2]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of 1,3-diethyltetramethyldisiloxane and the expected proton and carbon environments for NMR analysis.
Caption: Molecular structure of 1,3-diethyltetramethyldisiloxane with distinct carbon environments.
Causality Behind Experimental Choices
The selection of NMR parameters is guided by the inherent properties of the nuclei being observed and the molecular structure.
-
Choice of Nuclei: ¹H is the most sensitive nucleus for NMR, providing rapid and detailed structural information. ¹³C NMR, while less sensitive, offers a wider chemical shift range and provides direct information about the carbon skeleton.
-
Decoupling in ¹³C NMR: Proton decoupling is employed in ¹³C NMR to simplify the spectrum by removing C-H coupling. This collapses multiplets into single lines, enhancing the signal-to-noise ratio and making the spectrum easier to interpret.
-
Relaxation Delays: Silicon-containing compounds can sometimes exhibit longer spin-lattice relaxation times (T₁), particularly for quaternary carbons and the silicon nuclei themselves (in ²⁹Si NMR). It is important to use a sufficiently long relaxation delay between pulses to ensure accurate quantification, especially in ¹³C NMR.
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. For instance, the integration of the ¹H NMR signals should correspond to the ratio of protons in the molecule (12:4:6 for Si-CH₃ : Si-CH₂ : -CH₃). Any significant deviation from this ratio could indicate the presence of impurities. Furthermore, the number of signals in both the ¹H and ¹³C spectra should match the number of chemically non-equivalent protons and carbons in the molecule, providing a cross-check for structural assignment.
Conclusion
NMR spectroscopy is a powerful and essential technique for the characterization of 1,3-diethyltetramethyldisiloxane and related organosilicon compounds. By understanding the principles of NMR and following robust experimental protocols, researchers can confidently determine the structure, purity, and other key properties of these important materials. The predicted spectral data and methodologies presented in this guide serve as a valuable resource for scientists and professionals working in chemical research and development.
References
-
Macromolecules. (2018, February 26). NMR Methodologies for the Detection and Quantification of Nanostructural Defects in Silicone Networks. ACS Publications. [Link]
-
ResearchGate. ¹H-NMR spectra of tetramethyldisiloxane (M1), divinyltetramethyldisiloxane (M2), vinyltetramethyldisiloxane (M3; VTMDS) and the equilibration reaction (EQ). [Link]
-
NIST. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. [Link]
-
Magritek. Fast Analysis of Polysiloxanes by Benchtop NMR. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Pascal-Man. Si NMR Some Practical Aspects. [Link]
- Google Patents.
-
ResearchGate. 29Si NMR Experiments in Solutions of Organosilicon Compounds. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. NMR Spectroscopy of Organosilicon Compounds. [Link]
-
PubChem. 1,3-Diethyltetramethyldisiloxane. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry Steps. (2024, August 1). H NMR Chemical Shifts Values Table. [Link]
-
PMC. (2019, May 14). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. [Link]
- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR Spectra of Organic Compounds. John Wiley & Sons.
-
RSC Publishing. The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. [Link]
-
ResearchGate. CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
SpectraBase. 1,3-Divinyltetramethyldisiloxane - Optional[13C NMR] - Chemical Shifts. [Link]
-
Rsc.org. Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organomation.com [organomation.com]
- 6. m.youtube.com [m.youtube.com]
